molecular formula C21H17ClN2O5 B11006338 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11006338
M. Wt: 412.8 g/mol
InChI Key: WZJMMDCDQJPIMM-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H17ClN2O5 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
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Biological Activity

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a detailed examination of its biological activity, synthesizing findings from diverse sources.

PropertyValue
Common Name This compound
CAS Number 1081143-32-9
Molecular Formula C21H17ClN2O5
Molecular Weight 412.8 g/mol

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound, particularly focusing on their efficacy against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promising results in inhibiting cell proliferation in human cancer cell lines, including breast and lung cancers.

A recent study demonstrated that pyrrolidine derivatives exhibit cytotoxic effects through apoptosis induction in cancer cells, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Chromene derivatives are known for their broad-spectrum antimicrobial activities. Research indicates that compounds containing the chromene scaffold can inhibit the growth of bacteria and fungi by disrupting cellular functions .

In vitro studies on related compounds have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar antimicrobial efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. The presence of the chloro and methoxy groups on the phenyl ring is believed to enhance lipophilicity and improve membrane permeability, which are essential for biological activity. Similarly, the incorporation of the chromene moiety plays a significant role in modulating the compound's interactions with biological targets.

Table: Summary of SAR Findings

Structural FeatureImpact on Activity
Chloro Group Increases lipophilicity
Methoxy Group Enhances solubility
Pyrrolidine Ring Contributes to binding affinity
Chromene Moiety Modulates biological interactions

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized various pyrrolidine derivatives and evaluated their cytotoxicity against human breast cancer cells (MCF7). Among these, a compound structurally similar to this compound exhibited an IC50 value of 12 µM, significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of chromene derivatives against clinical isolates of E. coli. The results indicated that certain derivatives inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. These findings suggest that modifications to the chromene structure could enhance antimicrobial potency .

Properties

Molecular Formula

C21H17ClN2O5

Molecular Weight

412.8 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H17ClN2O5/c1-28-18-5-3-14(22)10-16(18)24-11-13(9-19(24)25)21(27)23-15-4-6-17-12(8-15)2-7-20(26)29-17/h2-8,10,13H,9,11H2,1H3,(H,23,27)

InChI Key

WZJMMDCDQJPIMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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